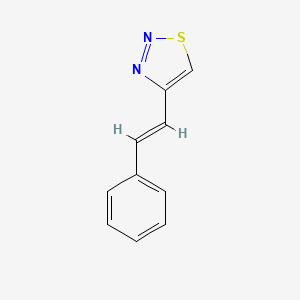

4-Styryl-1,2,3-thiadiazole

描述

Significance of Thiadiazole Heterocycles in Contemporary Chemical Science

Thiadiazoles are recognized for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. isres.orgmdpi.com This has led to their incorporation into various commercially available drugs. mdpi.com The presence of sulfur and nitrogen heteroatoms within the aromatic ring imparts unique physicochemical properties, such as enhanced membrane permeability and the ability to act as hydrogen bond acceptors. isres.org

Thiadiazoles exist in four isomeric forms, each defined by the relative positions of the sulfur and nitrogen atoms within the five-membered ring: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.orgrsc.orgmdpi.comekb.egnih.gov This structural variance leads to distinct chemical properties and, consequently, different research trajectories for each isomer.

The 1,2,4- and 1,3,4-thiadiazole isomers have been the most extensively studied. isres.org The 1,2,4-thiadiazole ring is noted for its stability and its role as a pharmacophore in designing inhibitors that target cysteine residues in proteins. nih.govsci-hub.se Research on 1,2,4-thiadiazoles often focuses on their synthesis through methods like oxidative ring closure and their application in medicinal chemistry. isres.orgrsc.org The 1,3,4-thiadiazole scaffold is a well-known pharmacophore and is present in numerous compounds with antiproliferative activity. isres.org Its derivatives are investigated for a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.commdpi.comresearchgate.netrsc.orgchemmethod.comsbq.org.brd-nb.info

The 1,2,5-thiadiazole isomer is characterized by its high aromaticity and thermal stability. chemicalbook.com Research into this isomer often explores its potential in electrochemistry and materials science. isres.org In contrast, the 1,2,3-thiadiazole isomer, while also possessing a wide range of biological activities, is particularly valued as a versatile building block in organic synthesis. isres.orgmdpi.comresearchgate.net

Table 1: Comparison of Thiadiazole Isomers

| Isomer | Key Characteristics | Primary Research Focus |

|---|---|---|

| 1,2,3-Thiadiazole | Versatile synthetic building block, wide biological activity. isres.orgmdpi.comresearchgate.net | Organic synthesis, medicinal chemistry. researchgate.nete-bookshelf.deresearchgate.net |

| 1,2,4-Thiadiazole | Stable aromatic ring, cysteine-targeting pharmacophore. isres.orgnih.govsci-hub.se | Medicinal chemistry, enzyme inhibition. rsc.orgnih.govsci-hub.se |

| 1,2,5-Thiadiazole | High aromaticity, thermal stability. chemicalbook.com | Materials science, electrochemistry. isres.orgmdpi.com |

| 1,3,4-Thiadiazole | Well-known pharmacophore, broad biological activities. isres.orgmdpi.comresearchgate.net | Medicinal chemistry, drug discovery. mdpi.commdpi.commdpi.comresearchgate.netrsc.orgchemmethod.com |

The 1,2,3-thiadiazole ring system is a valuable precursor in organic synthesis due to its unique reactivity. researchgate.nete-bookshelf.de A key reaction of 1,2,3-thiadiazoles is their thermal or photochemical decomposition, which leads to the extrusion of molecular nitrogen and the formation of highly reactive intermediates like thioketenes. e-bookshelf.de These intermediates can then be trapped to generate a variety of other cyclic and acyclic compounds.

The Hurd-Mori synthesis is a classical and widely used method for the preparation of 1,2,3-thiadiazoles. isres.orge-bookshelf.de This reaction involves the cyclization of hydrazones with thionyl chloride. e-bookshelf.de More recent synthetic approaches include iodine-catalyzed cyclization reactions and multicomponent reactions, which offer advantages such as milder reaction conditions and greater functional group tolerance. isres.orgorganic-chemistry.org The versatility of the 1,2,3-thiadiazole scaffold makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicine and materials science. researchgate.nete-bookshelf.decymitquimica.com

Rationale for Focused Research on 4-Styryl-1,2,3-thiadiazole Derivatives

The strategic combination of the 1,2,3-thiadiazole core with a styryl substituent at the 4-position has given rise to a specific class of compounds—4-styryl-1,2,3-thiadiazoles—that are attracting increasing research interest. This focus is driven by the unique structural features and potential applications arising from this particular molecular architecture.

Styryl-functionalized heterocycles are a class of compounds that have demonstrated significant potential in various advanced applications. researchgate.netresearchgate.net The styryl group, with its extended π-conjugation, can impart valuable properties such as fluorescence, high molar absorptivity, and good charge transfer characteristics. researchgate.netresearchgate.net These properties make styryl-based dyes useful as fluorescent probes for biological systems and as components in materials with non-linear optical properties. researchgate.netmdpi.com

The incorporation of a styryl moiety into a heterocyclic system, such as a furan (B31954) or pyrazole, has been shown to yield compounds with interesting photochemical properties and potential as fluorescent dyes for biological imaging. nih.govacs.org The functionalization of the styryl group allows for the fine-tuning of its interaction with specific targets. researchgate.net This emerging interest in styryl-functionalized heterocycles provides a strong rationale for the focused investigation of this compound derivatives, as they combine the versatile reactivity of the 1,2,3-thiadiazole core with the advantageous photophysical properties of the styryl group.

Structure

3D Structure

属性

IUPAC Name |

4-[(E)-2-phenylethenyl]thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWUWMROYZSXNO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Styryl 1,2,3 Thiadiazole and Its Derivatives

Direct Cyclization Strategies for 1,2,3-Thiadiazole (B1210528) Ring Formation

The formation of the 1,2,3-thiadiazole ring is the cornerstone of synthesizing 4-styryl-1,2,3-thiadiazole. Modern chemistry has seen a shift towards more efficient and environmentally benign catalytic methods.

A prominent and modern method for constructing the 4-substituted-1,2,3-thiadiazole skeleton involves the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur. researchgate.net This approach is valued for its operational simplicity and the use of readily available starting materials. nih.govfrontiersin.org N-tosylhydrazones, derived from substituted methyl ketones, serve as stable and highly reactive precursors for this transformation. isres.org

The success and efficiency of the iodine-catalyzed cyclization hinge on the careful optimization of reaction conditions, including the choice of catalyst, solvent, and oxidant. Several effective systems have been developed.

One notable system employs ammonium (B1175870) iodide (NH4I) as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) as an organic oxidant. This method is advantageous due to the use of a cheap iodine source and the avoidance of inorganic oxidants, leading to moderate to excellent yields in short reaction times. researchgate.net

Another highly effective approach utilizes a combination of an iodine source and dimethyl sulfoxide (B87167) (DMSO). researchgate.net In these systems, DMSO serves a dual role as both a solvent and an oxidant. nih.govfrontiersin.orgnih.gov The in situ generated hydrogen iodide (HI) is re-oxidized by DMSO back to iodine (I2), ensuring the regeneration of the catalyst and the success of the synthesis. nih.govfrontiersin.orgresearchgate.netnih.gov This HI/DMSO or I2/DMSO catalytic system is considered practical and greener, providing good to excellent yields of 4-aryl-1,2,3-thiadiazoles. researchgate.netresearchgate.net The protocol is marked by its simple operation and high step-economy, often allowing for a one-pot synthesis directly from the ketone without isolating the N-tosylhydrazone intermediate. nih.govfrontiersin.org

| Catalyst/System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| I₂ (10 mol%) | DMSO | DMSO | 100 | 5 | up to 95% | nih.gov, frontiersin.org |

| NH₄I | TBHP | Not Specified | Not Specified | Not Specified | Moderate to Excellent | researchgate.net |

| HI | DMSO | DMSO | Not Specified | Not Specified | Good to Excellent | researchgate.net, researchgate.net |

The iodine-catalyzed cyclization demonstrates a broad substrate scope and high tolerance for various functional groups. researchgate.netnih.gov The reaction proceeds smoothly with N-tosylhydrazones derived from ketones bearing both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov This versatility makes the method highly practical for generating a diverse library of 4-aryl-1,2,3-thiadiazoles. frontiersin.org For instance, substrates with methoxy (B1213986), methyl, halogen (fluoro, chloro, bromo), and nitro groups are well-tolerated, consistently producing the desired thiadiazole products in good yields. nih.gov The methodology has also been successfully applied to ester-substituted N-tosylhydrazone substrates to yield 4-alkyl-1,2,3-thiadiazoles. researchgate.net

| Substrate (N-Tosylhydrazone of) | Product | Yield (%) | Reference(s) |

| Acetophenone (B1666503) | 4-Phenyl-1,2,3-thiadiazole | 95% | nih.gov |

| 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 92% | nih.gov |

| 4'-Methylacetophenone | 4-(p-Tolyl)-1,2,3-thiadiazole | 91% | nih.gov |

| 4'-Fluoroacetophenone | 4-(4-Fluorophenyl)-1,2,3-thiadiazole | 85% | nih.gov |

| 4'-Chloroacetophenone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 89% | nih.gov |

| 4'-Bromoacetophenone | 4-(4-Bromophenyl)-1,2,3-thiadiazole | 87% | nih.gov |

| 4'-Nitroacetophenone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 75% | nih.gov |

| 4-Arylbutan-2-one | (E)-4-Styryl-1,2,3-thiadiazole | High Selectivity | researchgate.net |

A key advantage of the iodine-catalyzed method is the ability to control selectivity in the synthesis of specific isomers. When N-tosylhydrazones derived from 4-arylbutan-2-ones are used as substrates, the reaction can be directed to yield (E)-4-styryl-1,2,3-thiadiazole derivatives with high selectivity. researchgate.net This stereocontrol is achieved through the careful management of reaction conditions, demonstrating the method's precision in forming the desired trans-isomer of the styryl group. researchgate.net

While iodine-catalyzed methods are contemporary, the synthesis of the 1,2,3-thiadiazole ring is well-established through several classical name reactions. isres.orgresearchgate.net

The Hurd-Mori synthesis is one of the most common and versatile methods for preparing 1,2,3-thiadiazoles. thieme-connect.dee-bookshelf.de This reaction typically involves the cyclization of N-acyl or N-tosylhydrazones that possess an α-methylene group by treating them with thionyl chloride (SOCl₂). thieme-connect.dewikipedia.org

The Wolff synthesis provides another route, generally proceeding through the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.nete-bookshelf.de Alternatively, it can involve the reaction of a diazo ketone with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the thiadiazole ring. thieme-connect.de

The Pechmann synthesis involves the 1,3-dipolar cycloaddition of diazoalkanes to a carbon-sulfur double bond, typically found in isothiocyanates, to yield substituted 1,2,3-thiadiazolamines. researchgate.netthieme-connect.dee-bookshelf.de

These established methods, while effective, can sometimes be limited by harsh reaction conditions or the need for less accessible starting materials, highlighting the advantages of newer, milder catalytic approaches. isres.org

Iodine-Catalyzed Cyclization of Substituted Methyl Ketone N-Tosylhydrazones with Elemental Sulfur

Derivatization and Functionalization Approaches for 4-Styryl-1,2,3-thiadiazoles

Once the this compound core is synthesized, further structural diversity can be achieved through derivatization. These reactions can modify the styryl moiety or other positions on the thiadiazole ring, if available. A common strategy involves synthesizing a 1,2,3-thiadiazole-4-carbaldehyde, which serves as a versatile intermediate. researchgate.net This aldehyde can then undergo reactions such as the Knoevenagel condensation to introduce a variety of vinylic extensions, effectively creating a library of structurally diverse 4-vinyl-1,2,3-thiadiazoles, including more complex styryl derivatives. researchgate.net Such transformations are crucial for systematically modifying the compound's structure to explore its chemical properties. researchgate.net

Post-Cyclization Modifications at the Styryl Moiety

Post-cyclization modification is a key strategy for diversifying the structures of this compound derivatives. This approach allows for the introduction of various functional groups onto the styryl moiety after the formation of the 1,2,3-thiadiazole ring. A common method for introducing the vinyl linkage is the Knoevenagel condensation. uow.edu.au This reaction involves the condensation of a 4-formyl-1,2,3-thiadiazole with an active methylene (B1212753) compound, such as a substituted acetonitrile (B52724) or ester, in the presence of a base. This method is versatile for creating a variety of substituted 4-vinyl-1,2,3-thiadiazoles, which are precursors to 4-styryl derivatives.

For instance, the reaction of 5-substituted-4-formyl-1,2,3-thiadiazoles with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, yields a range of 4-(2-substituted-vinyl)-1,2,3-thiadiazoles. The reaction conditions can be tuned to control the stereochemistry of the resulting double bond.

| Reactant 1 | Reactant 2 | Base | Product | Yield (%) | Ref |

| 5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carbaldehyde | Ethyl cyanoacetate | Piperidine | Ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate | 89 | uow.edu.au |

| 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde | Malononitrile | Piperidine | 2-((5-Phenyl-1,2,3-thiadiazol-4-yl)methylene)malononitrile | 75 |

Further modifications can be envisioned on the styryl group itself, such as catalytic hydrogenation of the double bond to yield the corresponding 4-(2-phenylethyl)-1,2,3-thiadiazole derivatives, or epoxidation of the double bond followed by ring-opening reactions to introduce further functionality. However, specific examples of such transformations on 4-styryl-1,2,3-thiadiazoles are not extensively documented in the readily available literature.

Transformations and Rearrangements of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring, while aromatic, can undergo a variety of transformations and rearrangements under specific conditions. These reactions can lead to the formation of other heterocyclic systems or acyclic compounds, providing pathways to novel chemical entities.

One of the most well-known reactions of 1,2,3-thiadiazoles is their thermal or photochemical extrusion of molecular nitrogen to generate a highly reactive thioketene (B13734457) intermediate. This intermediate can then undergo various subsequent reactions, including cycloadditions, to form new ring systems. While this is a general reaction for 1,2,3-thiadiazoles, the presence of a styryl group at the 4-position can influence the reactivity and the nature of the products formed.

Another significant transformation is the base-mediated rearrangement of 5-amino-1,2,3-thiadiazoles to 5-mercapto-1,2,3-triazoles, a type of Dimroth rearrangement. While this specific rearrangement involves a 5-amino substituent, it highlights the potential for skeletal reorganization of the 1,2,3-thiadiazole core.

Furthermore, the reaction of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles in the presence of a base can lead to the formation of 2-mercaptobenzo[b]thiophenes through an anionic ring-opening and ring-closure pathway. researchgate.net This demonstrates that substituents on the 4-position can actively participate in the transformation of the thiadiazole ring.

While specific examples detailing the transformations and rearrangements of the this compound ring itself are limited, the general reactivity patterns of the 1,2,3-thiadiazole nucleus suggest that it can serve as a precursor to a variety of other molecular scaffolds.

Green Chemistry and Sustainable Synthesis Innovations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,3-thiadiazoles, to develop more environmentally friendly and sustainable processes.

Development of Environmentally Benign Reaction Conditions

A key focus of green chemistry is the use of safer solvents and reaction conditions. For the synthesis of 1,2,3-thiadiazoles, researchers have explored the use of greener solvent systems and solvent-free conditions. For example, the use of dimethyl sulfoxide (DMSO) as a dual oxidant and solvent in the iodine-catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles represents a more environmentally benign approach compared to traditional methods that may use hazardous reagents. researchgate.netresearchgate.net

Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are other green techniques that have been applied to the synthesis of thiadiazole derivatives. nanobioletters.comresearchgate.net These methods can significantly reduce reaction times, improve yields, and often allow for the use of less solvent compared to conventional heating methods. While specific applications to this compound are not extensively detailed, the general success of these techniques for other thiadiazole isomers suggests their potential applicability.

Catalytic Systems for Enhanced Efficiency and Reduced Waste

The development of efficient catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve atom economy. In the context of this compound synthesis, iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur has emerged as a promising method. researchgate.net This reaction can be performed under metal-free conditions, and the catalyst is relatively inexpensive and low in toxicity.

| Catalytic System | Reactants | Green Aspects | Product | Ref |

| I₂/DMSO | N-tosylhydrazones, Sulfur | Metal-free, DMSO as dual oxidant/solvent | 4-Aryl-1,2,3-thiadiazoles | researchgate.netresearchgate.net |

| NH₄I/TBHP | N-tosylhydrazones, Sulfur | Inexpensive iodine source, organic oxidant | 4-Aryl-1,2,3-thiadiazoles | researchgate.net |

Scalability Considerations for this compound Synthesis

The scalability of a synthetic route is a critical factor for the potential application of a compound in various fields. For the synthesis of this compound, several factors need to be considered for large-scale production.

The Hurd-Mori reaction, a classical method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride, is a versatile one-pot reaction. wikipedia.orglookchem.com However, the use of thionyl chloride, a corrosive and moisture-sensitive reagent, can pose challenges on a large scale. The reaction may also be influenced by the nature of substituents on the starting materials, which can affect yields and purity. nih.gov Careful control of reaction temperature and stoichiometry is crucial for a successful and safe scale-up.

More recent methods, such as the iodine-catalyzed cyclization of N-tosylhydrazones, offer potential advantages for scalability. researchgate.net These reactions often use less hazardous reagents and catalysts. The one-pot nature of some of these procedures also simplifies the process, which is beneficial for large-scale synthesis. The successful gram-scale synthesis of 4-aryl-1,2,3-thiadiazoles using an iodine-based catalytic system has been reported, indicating the potential for scaling up this methodology. researchgate.net

Key considerations for the scalability of this compound synthesis include:

Reagent Cost and Availability: The cost and ready availability of starting materials and catalysts are paramount for economical large-scale production.

Reaction Conditions: The ability to perform the reaction under mild and safe conditions (e.g., avoiding high pressures or temperatures, and hazardous reagents) is crucial.

Purification: The ease of purification of the final product is a significant factor. Chromatographic purification, which is common on a lab scale, is often not feasible for large quantities. Crystallization or distillation are preferred methods for industrial-scale purification.

Waste Management: The environmental impact of the process, including the amount and nature of the waste generated, needs to be carefully managed.

The development of robust and efficient synthetic methods, particularly those employing green chemistry principles, will be essential for the scalable and sustainable production of this compound and its derivatives.

Reaction Mechanisms and Mechanistic Elucidation

Proposed Mechanistic Pathways for 1,2,3-Thiadiazole (B1210528) Ring Construction

The formation of the 1,2,3-thiadiazole ring in 4-styryl-1,2,3-thiadiazole predominantly proceeds through the iodine-catalyzed cyclization of N-tosylhydrazones derived from corresponding ketones. researchgate.netnih.gov This reaction represents a significant advancement in the synthesis of 4-aryl-1,2,3-thiadiazoles. nih.gov

The proposed mechanism initiates with the in situ generation of an acetophenone (B1666503) tosylhydrazone from its precursors. nih.gov The key step is the α-iodation of this tosylhydrazone, a process triggered by the iodine catalyst. nih.gov This is followed by a cyclization reaction with a sulfur source, typically elemental sulfur (S₈). nih.gov The reaction is often carried out in dimethyl sulfoxide (B87167) (DMSO), which not only acts as a solvent but also plays a crucial role as an oxidant in the catalytic cycle. nih.govresearchgate.net

A plausible reaction pathway can be summarized in the following steps:

Formation of N-tosylhydrazone: The starting ketone, 4-phenylbut-3-en-2-one, reacts with tosylhydrazide to form the corresponding N-tosylhydrazone.

α-Iodation: Molecular iodine (I₂) catalyzes the iodination at the α-carbon to the imine group of the N-tosylhydrazone.

Reaction with Sulfur: The iodinated intermediate then reacts with elemental sulfur.

Cyclization: An intramolecular cyclization occurs, leading to the formation of the five-membered thiadiazole ring.

Elimination: The final step involves the elimination of p-toluenesulfinic acid and hydrogen iodide (HI) to yield the aromatic this compound.

Detailed Investigations into the Iodine-Catalyzed Cyclization Process

The iodine-catalyzed cyclization is a cornerstone in the synthesis of this compound, offering high efficiency and selectivity. researchgate.net

While the primary mechanism for the ring formation is considered a cyclization reaction, electrophilic substitution principles can be applied to understand certain aspects of the process. The iodine-catalyzed α-iodation of the N-tosylhydrazone can be viewed as an electrophilic substitution reaction where a proton is replaced by an iodine atom. However, the core ring-forming step is better described as a cyclization involving nucleophilic attack of a sulfur species onto the carbon of the C=N bond, followed by subsequent ring closure. The thiadiazole ring itself, once formed, has a low electron density on its carbon atoms due to the electron-withdrawing nature of the two nitrogen atoms, making it generally resistant to electrophilic substitution.

Stereochemical Aspects of Styryl Group Incorporation and Configuration

A significant feature of the iodine-catalyzed synthesis of this compound is the high selectivity for the (E)-isomer. researchgate.net This indicates that the stereochemistry of the styryl double bond is controlled during the reaction.

The starting material, typically derived from a ketone with a pre-existing double bond, dictates the initial stereochemistry. The reaction conditions of the iodine-catalyzed cyclization are mild enough to preserve the configuration of the double bond. The high selectivity for the (E)-isomer suggests that this configuration is thermodynamically more stable and that the reaction pathway leading to its formation is kinetically favored. The mechanism likely avoids any intermediates or transition states that would allow for facile isomerization around the carbon-carbon double bond of the styryl group.

Computational Studies on Reaction Energetics and Mechanistic Insights

While specific computational studies on the reaction energetics and mechanistic insights for the formation of this compound are not extensively reported in the available literature, density functional theory (DFT) calculations are a powerful tool for investigating similar heterocyclic formations. academie-sciences.frnih.gov

For related thiadiazole syntheses, DFT studies have been employed to:

Calculate the energies of reactants, intermediates, transition states, and products.

Elucidate the most plausible reaction pathway by comparing the energy profiles of different proposed mechanisms.

Analyze the electronic structure of key intermediates to understand their reactivity.

Provide insights into the role of the catalyst in lowering the activation energy barriers.

Such computational analyses for the iodine-catalyzed synthesis of this compound would be invaluable in providing a more detailed and quantitative understanding of the reaction mechanism, including the origins of the observed high (E)-stereoselectivity.

Despite a comprehensive search for the spectroscopic and structural data of this compound, specific experimental values for its ¹H NMR, ¹³C NMR, FT-IR, FT-Raman, mass spectrometry, and single-crystal X-ray diffraction could not be located in the available literature.

While general principles of spectroscopic analysis can provide an expected framework for the characterization of this molecule, the absence of published, peer-reviewed data prevents a detailed and accurate discussion as required by the outlined sections. For instance, while one could predict the general regions for proton and carbon signals in the NMR spectra based on the styryl and thiadiazole moieties, the precise chemical shifts and coupling constants are dependent on the specific electronic environment of the synthesized molecule. Similarly, characteristic vibrational modes for the functional groups present can be anticipated, but an accurate assignment requires experimental spectra. Mass spectrometry fragmentation would likely involve cleavage of the styryl group and fragmentation of the thiadiazole ring, but the exact fragmentation pathway and resulting ion masses are not documented. Furthermore, no information regarding two-dimensional NMR studies or single-crystal X-ray diffraction analysis for this compound could be found.

A thorough and scientifically accurate article necessitates concrete data from experimental characterization. Without access to such data, any attempt to populate the requested sections would be speculative and would not meet the required standard of scientific accuracy. Further research and publication on the synthesis and characterization of this compound are needed to provide the specific data required for a comprehensive analysis.

Advanced Spectroscopic and Structural Characterization Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular interactions. ias.ac.in For 4-styryl-1,2,3-thiadiazole, the packing would likely be influenced by a combination of van der Waals forces, π-π stacking interactions, and potentially weak hydrogen bonds.

In the absence of strong hydrogen bond donors, the intermolecular forces would be dominated by weaker interactions. The nitrogen atoms of the 1,2,3-thiadiazole (B1210528) ring are potential hydrogen bond acceptors, and could engage in C-H···N interactions with hydrogen atoms from the styryl or phenyl groups of neighboring molecules. nih.gov Similarly, the sulfur atom, with its lone pairs of electrons, could participate in weak S···H or S···π interactions. The specific nature and geometry of these interactions would be key to the formation of stable supramolecular assemblies. mdpi.com

To provide a clearer, albeit hypothetical, representation of these interactions, the following table outlines the types of intermolecular contacts that would be expected in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| π-π Stacking | Phenyl/Thiadiazole Ring | Phenyl/Thiadiazole Ring | 3.3 - 3.8 | Major contributor to crystal stability |

| C-H···N | C-H (Styryl/Phenyl) | N (Thiadiazole) | 2.2 - 2.8 | Directional interaction influencing packing motif |

| C-H···S | C-H (Styryl/Phenyl) | S (Thiadiazole) | 2.7 - 3.2 | Weaker interaction contributing to overall cohesion |

| C-H···π | C-H | π-system (Phenyl/Thiadiazole) | 2.5 - 2.9 | Contributes to the stabilization of layered structures |

Note: The data in this table is illustrative and based on typical values for these types of interactions in organic crystals.

Conformational Analysis of the 4-Styryl Substituent and the Thiadiazole Ring

Computational studies on similar styryl-substituted heterocycles often reveal a preference for a near-planar conformation to maximize π-conjugation between the aromatic systems. mdpi.com However, steric hindrance between the hydrogen atoms on the vinyl group and the adjacent atoms on the rings can lead to a slight twist. The dihedral angle between the plane of the phenyl ring and the plane of the thiadiazole ring would be a critical parameter to determine from a crystal structure.

The 1,2,3-thiadiazole ring itself is an aromatic heterocycle and is expected to be essentially planar. mdpi.comwikipedia.org Any minor deviations from planarity could be induced by crystal packing forces. The planarity of the thiadiazole ring is crucial for its aromatic character and its ability to participate in π-stacking interactions.

The following table presents hypothetical conformational data for this compound, which would be determined through X-ray crystallography or computational modeling.

| Torsion Angle | Atoms Involved | Expected Value (°) | Implication |

| Phenyl-Styryl | C(ring)-C(ring)-C(vinyl)-C(vinyl) | ~0 or ~180 | Planarity for conjugation |

| Styryl-Thiadiazole | C(vinyl)-C(vinyl)-C(ring)-N(ring) | ~0 or ~180 | Planarity for conjugation |

| Phenyl-Thiadiazole Dihedral | Plane 1 - Plane 2 | < 30 | Near co-planarity |

Note: This data is hypothetical and serves to illustrate the key conformational parameters.

Assessment of Molecular Planarity and Aromaticity in Crystalline States

The planarity of a molecule in the crystalline state is a direct consequence of its intrinsic electronic preferences and the influence of intermolecular forces within the crystal lattice. For this compound, a high degree of planarity is expected to be favorable due to the extended π-conjugation across the styryl bridge, which connects the two aromatic rings. mdpi.com

In the crystalline state, the planarity of the molecule would be assessed by calculating the root-mean-square deviation (RMSD) of the atoms from a best-fit plane through the molecule. A low RMSD value would confirm a high degree of planarity. Any significant deviations from planarity could be attributed to steric strain or strong intermolecular interactions that distort the molecule from its lowest energy gas-phase conformation.

The following table summarizes the expected planarity and aromaticity characteristics for this compound.

| Parameter | Method of Assessment | Expected Finding | Significance |

| Molecular Planarity | X-ray crystallography (RMSD) | Low RMSD from a best-fit plane | Indicates extended π-conjugation |

| Aromaticity of Thiadiazole Ring | Computational (NICS, HOMA) | Values indicative of aromatic character | Contributes to molecular stability |

Note: The findings in this table are predictive and would require experimental or computational verification.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Such calculations are foundational for understanding the behavior of 4-Styryl-1,2,3-thiadiazole. However, specific DFT studies on this compound are not found in the current body of literature.

Geometry Optimization and Molecular Conformation

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For a molecule like this compound, this would involve calculating bond lengths, bond angles, and dihedral angles to define its most stable three-dimensional shape. This process would clarify the planarity between the styryl group and the thiadiazole ring and identify the most likely conformation in the gaseous phase. Without specific studies, no conformational data can be presented.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests the molecule is more reactive. For related thiadiazole compounds, these values have been calculated, but there is no published data detailing the HOMO-LUMO energies or their distribution for this compound. researchgate.net

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with other reagents. An MEP map for this compound would likely show negative potential around the nitrogen and sulfur atoms of the thiadiazole ring, but specific computational results are not available.

Theoretical Spectroscopic Predictions and Validation with Experimental Data

Computational methods can predict spectroscopic data, such as vibrational frequencies (infrared and Raman), which can then be compared with experimental results to validate the accuracy of the computational model.

Simulated Vibrational Spectra

Theoretical calculations of vibrational spectra involve determining the frequencies and intensities of the normal modes of vibration. Each calculated frequency corresponds to a specific molecular motion, such as stretching or bending of bonds. This information is critical for interpreting experimental IR and Raman spectra. A theoretical vibrational analysis for this compound would help assign the characteristic peaks for the C=C bond of the styryl group and the vibrations of the C-S and N-N bonds within the thiadiazole ring. However, no such simulated spectra have been published.

Prediction of UV-Vis Absorption Maxima

The electronic absorption spectrum of a molecule is a key characteristic that is directly related to its electronic structure. For conjugated systems like this compound, the absorption maxima in the ultraviolet-visible (UV-Vis) range are of particular interest. Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting these electronic transitions with reasonable accuracy.

In a theoretical study analogous to styryl-thiophenes, the UV-Vis absorption maxima of this compound can be predicted. mdpi.com The calculations would typically involve initial geometry optimization of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP or M06-2X and a standard basis set (e.g., 6-31G(d)). Following optimization, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively.

For this compound, the primary electronic transition responsible for the lowest energy absorption band is expected to be a π → π* transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is typically delocalized across the entire styryl and thiadiazole framework, while the LUMO is also a delocalized π-antibonding orbital. The energy difference between these frontier molecular orbitals largely dictates the position of the absorption maximum.

The choice of solvent can also be incorporated into these calculations using continuum solvent models like the Polarizable Continuum Model (PCM), which accounts for the effect of the solvent's dielectric constant on the electronic transitions.

Table 1: Predicted UV-Vis Absorption Maxima for this compound based on Analogous Computational Studies

| Computational Method | Basis Set | Solvent Model | Predicted λmax (nm) | Major Contribution |

| TD-CAM-B3LYP (Analogous) mdpi.com | 6-31++G(d) | CPCM (ACN) | ~320-340 | HOMO → LUMO (π → π) |

| TD-B3LYP (Hypothetical) | 6-311+G(d,p) | IEFPCM (Methanol) | ~310-330 | HOMO → LUMO (π → π) |

Note: The data in this table is hypothetical and based on computational studies of structurally similar styryl-heterocycles. mdpi.commdpi.com ACN denotes acetonitrile (B52724).

Studies on Tautomerism and Conformational Isomerism in 1,2,3-Thiadiazole (B1210528) Systems

Tautomerism and conformational isomerism are fundamental concepts in understanding the structure and reactivity of heterocyclic systems. For this compound, both phenomena are relevant.

Tautomerism: While the 1,2,3-thiadiazole ring itself is aromatic and relatively stable, the possibility of prototropic tautomerism, involving the migration of a proton, can be theoretically investigated. However, for this compound, significant tautomeric forms are less likely due to the stability of the aromatic thiadiazole ring. Theoretical studies on related heterocyclic systems, such as azido-thiadiazoles, have employed methods like Hartree-Fock (HF), DFT (B3LYP), and Møller-Plesset perturbation theory (MP2) to evaluate the relative stabilities of different tautomers in the gas phase and in solution. sciencepublishinggroup.com Such calculations typically show that one tautomer is significantly more stable than others, often by several kcal/mol. For this compound, the presented structure is expected to be the overwhelmingly predominant tautomer.

Conformational Isomerism: The flexibility of the styryl side chain allows for the existence of different conformers. The key conformational aspect is the rotation around the single bond connecting the vinyl group to the thiadiazole ring and the phenyl ring. This gives rise to different spatial arrangements of the phenyl group relative to the thiadiazole ring. Computational methods, particularly DFT, are well-suited to explore the potential energy surface of this rotation.

A relaxed scan of the dihedral angle between the thiadiazole ring and the vinyl group would reveal the energy minima corresponding to the stable conformers. It is generally expected that a planar or near-planar conformation, which maximizes the π-conjugation between the styryl group and the thiadiazole ring, would be the most stable. Both E (trans) and Z (cis) isomers of the styryl group are also possible, with the E-isomer typically being the more thermodynamically stable due to reduced steric hindrance. mdpi.com

Table 2: Theoretical Relative Energies of Conformers of (E)-4-Styryl-1,2,3-thiadiazole

| Conformer | Dihedral Angle (Thiadiazole-Vinyl) | Relative Energy (kcal/mol) | Computational Method (Hypothetical) |

| Planar | 0° | 0.0 | B3LYP/6-31G(d) |

| Perpendicular | 90° | > 5.0 | B3LYP/6-31G(d) |

Note: This table presents hypothetical data to illustrate the expected energetic preference for a planar conformation that maximizes conjugation.

Molecular Dynamics Simulations for Dynamic Behavior in Different Environments

An MD simulation of this compound would typically begin with a well-equilibrated system containing one or more molecules of the compound solvated in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide). The interactions between atoms are described by a force field. The simulation then solves Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds, generating a trajectory of atomic positions and velocities.

Analysis of this trajectory can reveal:

Conformational Dynamics: The simulation can show the transitions between different rotational conformers of the styryl side chain, providing information on the flexibility of the molecule and the lifetimes of different conformational states.

Solvation Structure: The distribution of solvent molecules around the this compound can be analyzed to understand how the solvent organizes itself around the solute and to identify specific interactions like hydrogen bonding.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated, which is relevant to its behavior in solution.

For instance, MD simulations could be used to compare the conformational landscape of this compound in a polar versus a non-polar solvent, potentially revealing solvent-dependent structural preferences that could influence its photophysical properties.

Photophysical and Optoelectronic Properties for Advanced Materials

Optical Absorption and Emission Characteristics

The optical properties of 4-Styryl-1,2,3-thiadiazole derivatives are fundamentally governed by their electronic structure. The interaction between the electron-donating styryl group and the electron-accepting 1,2,3-thiadiazole (B1210528) moiety plays a crucial role in their absorption and emission of light.

UV-Vis Absorption Spectra and Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectra of styryl-based dyes are typically characterized by strong absorption bands corresponding to π-π* and n-π* electronic transitions. For this compound systems, the absorption profile is expected to be dominated by an intense band in the near-UV or visible region. This absorption is associated with the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is generally localized on the more electron-rich part of the molecule (the styryl group), while the LUMO is centered on the electron-deficient 1,2,3-thiadiazole ring. This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds.

Fluorescence Emission Spectra, Quantum Yields, and Stokes Shifts

Upon absorption of light, excited this compound molecules can relax to the ground state through the emission of photons, a process known as fluorescence. The fluorescence emission spectra of these compounds are anticipated to show a significant Stokes shift, which is the difference in wavelength between the absorption and emission maxima. Large Stokes shifts are characteristic of molecules that undergo a substantial change in geometry or electronic distribution in the excited state, a common feature of ICT processes.

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a critical parameter for optoelectronic applications. While specific quantum yield data for a broad range of this compound derivatives are not widely available, it is known that for similar donor-acceptor styryl dyes, the quantum yield can be highly sensitive to the molecular structure and the surrounding environment.

Influence of Styryl Group and Ring Substituents on Photophysical Properties

The photophysical properties of this compound can be finely tuned by introducing various substituent groups on both the styryl moiety and the thiadiazole ring. Attaching electron-donating groups (such as methoxy (B1213986) or dimethylamino) to the styryl unit would be expected to raise the energy of the HOMO, leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. Conversely, incorporating electron-withdrawing groups (like nitro or cyano) on the styryl or thiadiazole ring would lower the LUMO energy, also resulting in a bathochromic shift.

These substitutions not only affect the color of the emitted light but also influence the fluorescence quantum yield. The strategic placement of substituents can enhance the charge transfer character and modulate the radiative and non-radiative decay pathways of the excited state.

Intramolecular Charge Transfer (ICT) Phenomena in this compound Derivatives

The donor-acceptor architecture of this compound derivatives makes them prime candidates for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, there is a certain degree of electronic polarization. However, upon absorption of a photon, there is a significant transfer of electron density from the styryl donor to the thiadiazole acceptor, creating a highly polar excited state.

This ICT state is often stabilized in polar solvents, which can lead to a pronounced solvatochromism, where the color of the emitted light changes with the polarity of the solvent. The study of ICT is crucial for understanding the fundamental photophysics of these materials and for designing molecules with specific emission properties for sensing and imaging applications.

Applications in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The tunable fluorescence and charge-transfer properties of this compound derivatives make them promising materials for use in organic light-emitting diodes (OLEDs). In an OLED, materials are needed that can efficiently emit light and transport electrical charges (electrons and holes).

Design Principles for Emissive and Charge-Transporting Materials

For a molecule to function as an effective emissive material in an OLED, it should possess a high fluorescence quantum yield in the solid state. The design of this compound derivatives for this purpose would involve structural modifications to minimize non-radiative decay pathways and prevent aggregation-caused quenching in the solid film.

Furthermore, by modifying the electron-donating and -accepting strengths of the constituent parts, the HOMO and LUMO energy levels can be engineered to facilitate efficient injection of holes and electrons from the adjacent layers in the OLED device. The 1,2,3-thiadiazole moiety, being electron-deficient, could also impart electron-transporting capabilities to the molecule. Therefore, these compounds could potentially be developed into bifunctional materials that act as both the emitter and the electron transporter, simplifying the device architecture. The continued exploration and synthesis of novel this compound derivatives will be pivotal in realizing their full potential in the field of advanced organic materials.

Carrier Transporting Properties (Hole and Electron Mobilities)

At present, detailed experimental data on the specific hole and electron mobilities of this compound are not extensively documented in publicly accessible research. However, the charge transport characteristics of materials incorporating thiadiazole isomers are a subject of scientific inquiry. Generally, thiadiazole rings are recognized for their electron-deficient nature, which suggests that their derivatives could facilitate electron transport.

Theoretical studies, such as those employing Density Functional Theory (DFT), can offer predictions regarding these properties. For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) of related compounds provides insights. In a study on novel 1,2,4-triazole (B32235) derivatives that also contain a 1,2,3-thiadiazole moiety, the HOMO was found to be distributed across the 1,2,3-thiadiazole ring, the 1,2,4-triazole ring, and a thioether group. mdpi.com The LUMO in these compounds was similarly located on these structural components and extended to a phenyl ring. mdpi.com This distribution is crucial as the HOMO level relates to hole injection and transport, while the LUMO level is associated with electron injection and transport. A low energy gap between HOMO and LUMO is often indicative of higher reactivity and potentially better charge transport capabilities.

For materials to be effective in optoelectronic devices, balanced hole and electron mobilities are often desirable to ensure efficient recombination of charges. The inherent electron-accepting properties of the thiadiazole core in this compound suggest a predisposition towards better electron mobility, potentially classifying it as an n-type material. However, the actual performance would be significantly influenced by molecular packing in the solid state and the specific substitutions on the styryl or thiadiazole rings.

Correlation Between Molecular Structure and Device Performance

The performance of optoelectronic devices is intrinsically linked to the molecular structure of the active materials. For compounds like this compound, several structural factors can be tuned to optimize device performance:

Molecular Planarity and Conjugation: A more planar molecular structure enhances π-orbital overlap between adjacent molecules, which is crucial for efficient charge transport. The styryl group attached to the thiadiazole ring creates an extended π-conjugated system. Modifications that maintain or enhance this planarity are expected to improve carrier mobility.

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the styryl moiety can significantly alter the electronic properties. Electron-donating groups can raise the HOMO level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO level, aiding electron injection. This tuning of energy levels is critical for matching the electrodes in an organic light-emitting diode (OLED) or for optimizing the open-circuit voltage in an organic photovoltaic (OPV) cell.

Intermolecular Interactions: In the solid state, the way molecules pack together dictates the electronic coupling between them. Strong π-π stacking or other intermolecular interactions can create efficient pathways for charge carriers to move through the material, leading to higher mobilities and better device performance.

Electrochemical Properties for Sensing and Energy Applications

Potential for Sensing Applications Based on Electrochemical Response

Detailed research findings and data tables for "4-Styryl-1,2,3-thiadiazole" are not available in the reviewed sources.

Structure Property Relationships in 4 Styryl 1,2,3 Thiadiazole Systems

Systematic Investigation of Styryl Substituent Effects on Electronic and Optical Characteristics

The electronic and optical properties of 4-Styryl-1,2,3-thiadiazole systems are highly sensitive to the nature of substituents on the styryl group's phenyl ring. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at this position allows for the precise tuning of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation directly impacts the HOMO-LUMO energy gap (ΔE), which governs the molecule's absorption and emission characteristics.

Generally, attaching an EDG (e.g., methoxy (B1213986) (-OCH₃), dimethylamino (-N(CH₃)₂)) to the styryl phenyl ring increases the electron density of the π-conjugated system. This typically raises the energy of the HOMO more significantly than the LUMO, leading to a smaller energy gap. Consequently, a bathochromic (red) shift in the maximum absorption (λₘₐₓ) and emission wavelengths is observed, as less energy is required for electronic excitation.

Conversely, the introduction of an EWG (e.g., nitro (-NO₂), cyano (-CN)) lowers the energy levels of both the HOMO and LUMO. Because EWGs tend to stabilize the LUMO more effectively, the HOMO-LUMO gap is altered, which can lead to significant changes in the molecule's photophysical and electrochemical properties. For instance, studies on structurally similar styrylbenzazole photoswitches have shown that push-pull systems, which feature both an EDG and an EWG, exhibit large redshifts in absorption and high quantum yields. diva-portal.org The precise tuning of these properties can be achieved by carefully selecting the type and position of the substituent on the aryl ring. diva-portal.org

The predictable nature of these substituent effects is a cornerstone of molecular engineering for optical materials. The following table illustrates the theoretical impact of common substituents on the key electronic and optical parameters of a this compound scaffold.

| Substituent (R) on Styryl Ring | Substituent Type | Predicted λₘₐₓ (nm) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (ΔE) (eV) |

|---|---|---|---|---|---|

| -H (Unsubstituted) | Neutral | 320 | -6.0 | -2.5 | 3.5 |

| -OCH₃ (Methoxy) | Electron-Donating (EDG) | 345 | -5.7 | -2.4 | 3.3 |

| -N(CH₃)₂ (Dimethylamino) | Strong EDG | 380 | -5.3 | -2.3 | 3.0 |

| -CN (Cyano) | Electron-Withdrawing (EWG) | 330 | -6.3 | -2.9 | 3.4 |

| -NO₂ (Nitro) | Strong EWG | 350 | -6.5 | -3.2 | 3.3 |

Note: The data in this table are illustrative, based on established principles of substituent effects in conjugated systems, and represent predicted trends rather than measured experimental values.

Comparative Analysis of Thiadiazole Isomers (e.g., 1,2,3- vs 1,3,4-thiadiazoles) on Chemical and Optoelectronic Properties

Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). isres.orgmdpi.com The specific arrangement of the two nitrogen and one sulfur atom within the five-membered ring fundamentally dictates the electronic distribution, aromaticity, stability, and reactivity of the heterocycle. isres.org These differences, in turn, have a profound impact on the chemical and optoelectronic properties of the larger molecule in which they are embedded, such as a styryl-thiadiazole system.

The 1,2,3-thiadiazole (B1210528) isomer is a stable, π-excessive aromatic system. chemicalbook.com Its electronic structure is characterized by high electron density on the sulfur and nitrogen atoms, leaving the C4 and C5 carbon atoms relatively electron-deficient. chemicalbook.com This makes the ring resistant to electrophilic substitution but renders the C5 position susceptible to nucleophilic attack. chemicalbook.com The adjacent S-N-N arrangement creates a unique dipole moment and electronic environment compared to other isomers.

In contrast, the 1,3,4-thiadiazole ring is one of the most extensively studied isomers. isres.org It is known for its high aromaticity and chemical stability. researchgate.net Due to the symmetrical placement of the nitrogen atoms flanking the sulfur, the 1,3,4-isomer has a different charge distribution and reactivity pattern. The carbon atoms at the 2 and 5 positions are susceptible to nucleophilic substitution, especially if a good leaving group is present. nih.gov Furthermore, the 1,3,4-thiadiazole moiety is often considered a bioisostere of pyrimidine, highlighting its distinct electronic character that allows it to mimic this important biological structure. nih.gov

These intrinsic structural differences lead to distinct optoelectronic and chemical behaviors. The variation in heteroatom position alters the molecular orbitals, affecting the HOMO-LUMO gap and, consequently, absorption and emission spectra. The differing dipole moments and electron densities also influence solubility, intermolecular interactions (crystal packing), and electrochemical potentials. For example, the electrochemical properties of thiadiazoles can be tuned, with some derivatives undergoing reversible two-electron reduction processes, making them interesting for energy storage applications. researchgate.net The choice of isomer is therefore a critical design element, as it sets the foundational electronic and chemical properties upon which further modifications, such as styryl substitution, can be built.

The following table provides a comparative overview of the key properties of the 1,2,3- and 1,3,4-thiadiazole isomers.

| Property | 1,2,3-Thiadiazole | 1,3,4-Thiadiazole |

|---|---|---|

| Structure | Adjacent S-N-N atoms | Symmetrical N-C-S-C-N arrangement |

| Aromaticity & Stability | Stable, aromatic, π-excessive ring. chemicalbook.com | Highly aromatic and thermally stable. researchgate.net |

| Electron Distribution | Electron density is highest on S, then N. C4 and C5 are electron-deficient. chemicalbook.com | Symmetrical distribution; C2 and C5 are electrophilic. nih.gov |

| Reactivity | Resistant to electrophilic attack; C5 is the primary site for nucleophilic substitution. chemicalbook.com | Resistant to ring cleavage by acids/alkali; C2/C5 positions are reactive to nucleophiles. researchgate.net |

| Impact on Optoelectronics | Asymmetric structure leads to a distinct dipole moment and unique orbital energies, influencing spectral properties. | Symmetric structure influences crystal packing and charge transport; different HOMO-LUMO gap compared to the 1,2,3-isomer. |

| Analogs/Bioisosteres | Considered a unique heterocyclic system. | Often used as a bioisostere for pyrimidine. nih.gov |

Rational Design Principles for Tailoring Photophysical and Electrochemical Performance

The rational design of this compound derivatives with tailored properties hinges on a clear understanding of the structure-property relationships discussed previously. By strategically modifying different parts of the molecular scaffold, it is possible to fine-tune the photophysical (absorption, emission, quantum yield) and electrochemical (oxidation/reduction potentials) performance for specific applications.

Key design principles include:

Tuning the HOMO-LUMO Gap via Styryl Substitution : As established in section 8.1, the most effective strategy for tuning the energy gap is the modification of the styryl phenyl ring.

For Bathochromic Shifts (Red-Shifts) : To achieve absorption and emission at longer wavelengths, strong electron-donating groups (e.g., -N(CH₃)₂, -OH) should be incorporated at the para position of the styryl ring. This creates a "push-pull" system where the EDG pushes electron density through the conjugated bridge to the electron-accepting thiadiazole ring, narrowing the energy gap.

For Hypsochromic Shifts (Blue-Shifts) : While less common in push-pull designs, avoiding strong EDGs or introducing weakly withdrawing groups can help maintain or shift emission to shorter wavelengths.

Modulating Electron Affinity and Ionization Potential : The electrochemical behavior is directly linked to the HOMO and LUMO energy levels.

To Facilitate Oxidation (Lower Ionization Potential) : Introducing EDGs raises the HOMO level, making the molecule easier to oxidize.

To Facilitate Reduction (Higher Electron Affinity) : Incorporating strong EWGs (e.g., -NO₂, -CF₃) on the styryl ring, or directly on the thiadiazole ring if synthetically feasible, will lower the LUMO level, making the molecule easier to reduce. This principle is crucial for applications in organic electronics, such as in the design of n-type materials.

Enhancing Quantum Yield and Photostability : The efficiency of light emission (fluorescence quantum yield) can be influenced by molecular rigidity and the avoidance of non-radiative decay pathways.

Increasing Rigidity : Incorporating structural elements that restrict bond rotations, such as fused rings or bulky substituents that induce planarization of the styryl-thiadiazole backbone, can decrease vibrational energy loss and enhance fluorescence.

Substitution Pattern : The choice and placement of substituents can influence photostability. Some groups are more susceptible to photochemical degradation than others.

Leveraging Isomeric Differences : As detailed in section 8.2, the core electronic character is set by the thiadiazole isomer. While this article focuses on the 1,2,3-isomer, a key design principle is the selection of the most suitable isomeric core for a target application. If the desired charge distribution, dipole moment, or crystal packing properties are not achievable with the 1,2,3-scaffold, an alternative like the 1,3,4-thiadiazole could be employed to provide a completely different set of foundational properties. nih.govnih.gov

By combining these principles, researchers can rationally design and synthesize novel this compound derivatives, moving from serendipitous discovery to targeted engineering of functional organic materials.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes

While established methods for synthesizing 1,2,3-thiadiazoles exist, future research will likely prioritize the development of more efficient, sustainable, and versatile synthetic strategies for 4-styryl-1,2,3-thiadiazole and its derivatives. Conventional methods often require harsh conditions or produce significant waste. isres.org The Hurd-Mori reaction, a classical approach, is being improved upon by modern methodologies. organic-chemistry.org

Future work should aim to:

Expand the Substrate Scope: Develop methods that tolerate a wider variety of functional groups on both the styryl and thiadiazole moieties, allowing for the synthesis of a diverse library of compounds.

Improve Selectivity: Investigate reaction conditions that allow for high regioselectivity and stereoselectivity, such as the selective formation of (E)-4-styryl-1,2,3-thiadiazole derivatives. researchgate.net

Green Chemistry Approaches: Focus on using eco-friendly solvents, reducing the use of hazardous reagents, and developing catalytic systems that can be recycled and reused. organic-chemistry.org

Exploration of Advanced Functional Materials Incorporating the this compound Core

The distinct electronic structure of the 1,2,3-thiadiazole (B1210528) ring, combined with the extended π-conjugation offered by the styryl substituent, makes this compound an attractive building block for advanced functional materials.

The electron-deficient nature of the thiadiazole ring is a key feature that can be exploited in organic electronics. researchgate.net When incorporated into conjugated polymer chains, such as polythiophenes, thiadiazole units can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material. This enhances the polymer's stability towards n-doping and modifies its electronic band gap. researchgate.net

Future research in this area could involve the synthesis of novel monomers based on this compound for subsequent electrochemical or chemical polymerization. The styryl group provides a convenient point for extending conjugation and linking to other aromatic systems. The resulting polymers could be investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): The thiadiazole core could serve as an electron-transporting or emissive component.

Organic Photovoltaics (OPVs): The electron-accepting properties of the thiadiazole unit could be beneficial for creating donor-acceptor type polymers for solar cell applications.

Organic Field-Effect Transistors (OFETs): Polymers incorporating this moiety could exhibit ambipolar or n-type charge transport characteristics.

A comparative summary of potential research avenues is presented in the table below.

Table 1: Potential Applications in Organic Electronics

| Application Area | Potential Role of this compound | Key Properties to Investigate |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material, Emissive layer component | Electron mobility, Photoluminescence quantum yield, Color purity |

| Organic Photovoltaics (OPVs) | Electron-acceptor unit in donor-acceptor polymers | LUMO energy level, Electron affinity, Charge carrier mobility |

The heteroatoms within the this compound structure provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov These interactions can be harnessed to direct the self-assembly of molecules into highly ordered supramolecular structures like ribbons, dimers, or three-dimensional arrays. nih.gov

Future investigations should focus on designing and synthesizing derivatives with specific functional groups that promote desired self-assembly motifs. The nearly planar molecular skeleton of related heterocyclic systems suggests that this compound derivatives could also form well-ordered crystalline structures. nih.gov Understanding and controlling these supramolecular assemblies is crucial for developing "smart" materials with applications in sensing, molecular recognition, and crystal engineering.

In-depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of 4-styryl-1,2,3-thiadiazoles is essential for optimizing reaction conditions and improving product yields and selectivity. researchgate.net While plausible mechanisms have been proposed for various thiadiazole syntheses, detailed kinetic and computational studies are often lacking.

Future research should employ a combination of experimental techniques (e.g., isotopic labeling, reaction monitoring by NMR) and computational modeling to:

Elucidate the step-by-step pathway of key synthetic transformations.

Identify and characterize reaction intermediates and transition states.

Understand the role of catalysts and additives in promoting specific reaction outcomes. researchgate.net

This knowledge will enable chemists to rationally design improved synthetic protocols and potentially uncover novel, unexpected reaction pathways leading to new chemical entities.

Advanced Computational Modeling for Predictive Material Design and Optimization

Computational chemistry offers powerful tools for predicting the properties of molecules and materials before they are synthesized, thus accelerating the discovery process. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the this compound system. cyberleninka.ru

Future computational efforts should be directed towards:

Predicting Electronic Properties: Calculating HOMO/LUMO energy levels, energy gaps, and electron affinity to screen potential candidates for organic electronics. cyberleninka.ru

Simulating Supramolecular Assembly: Modeling intermolecular interactions to predict how molecules will pack in the solid state, guiding the design of self-assembling systems.

Understanding Reactivity: Calculating parameters such as global hardness, softness, and electronegativity to understand the chemical reactivity of different derivatives and guide synthetic efforts. cyberleninka.ru

By integrating advanced computational modeling with experimental synthesis and characterization, researchers can establish clear structure-property relationships. This synergistic approach will be pivotal in optimizing the performance of materials based on the this compound core and designing the next generation of functional organic molecules.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Styryl-1,2,3-thiadiazole derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions of hydrazine derivatives with carbon disulfide or thioamide precursors under basic conditions. For example, phenylhydrazine reacts with carbon disulfide and methyl iodide in the presence of KOH to form the thiadiazole core . Variations in substituents (e.g., styryl groups) require adjusting precursors like styryl aldehydes or brominated intermediates. Optimization of solvent (e.g., ethanol, DMF) and catalysts (e.g., Cu(I)) is critical for yield improvement .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound derivatives?

- Methodological Answer : Use a combination of:

- IR spectroscopy to identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹).

- NMR (¹H and ¹³C) to resolve aromatic protons and confirm substituent positions (e.g., styryl protons at δ 6.5–7.5 ppm).

- Elemental analysis to validate purity (C, H, N, S % within ±0.3% of theoretical values) .

- Mass spectrometry for molecular ion confirmation.

Q. What are the primary biological targets of this compound derivatives in pharmacological studies?

- Methodological Answer : These compounds often target cytochrome P450 enzymes (e.g., CYP2B4, CYP2E1) as mechanism-based inhibitors, disrupting xenobiotic metabolism . They also show activity against microbial enzymes (e.g., bacterial dihydrofolate reductase) and cancer-associated kinases. Target validation requires enzyme inhibition assays (e.g., fluorometric CYP450 assays) and molecular docking to predict binding modes .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with bulky substituents?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst screening : Test Cu(I) or Pd-based catalysts for cross-coupling reactions with styryl groups.

- Temperature control : Maintain 70–80°C to balance reaction rate and byproduct formation .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate sterically hindered products .

Q. How to address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines for antimicrobial studies).

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the styryl moiety enhance CYP2B4 inhibition ).

- Cellular context : Validate activity in multiple cell lines (e.g., HepG2 for liver enzyme targeting vs. HeLa for cytotoxicity) .

Q. What role does computational docking play in studying this compound interactions with biological targets?

- Methodological Answer :

- Binding mode prediction : Use software like AutoDock Vina to model interactions (e.g., π-π stacking between the styryl group and CYP450 heme) .

- Free energy calculations : Apply MM/GBSA to estimate binding affinities and prioritize derivatives for synthesis.

- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to design this compound derivatives for improved selectivity toward cancer cells?

- Methodological Answer :

- Substituent engineering : Introduce fluorine or methyl groups to enhance lipophilicity and membrane permeability.

- Prodrug strategies : Attach hydrolyzable groups (e.g., esters) for targeted activation in tumor microenvironments.

- SAR studies : Test derivatives against kinase panels (e.g., EGFR, VEGFR) to identify selectivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。